molecular formula C20H18N6O3S B14972280 2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B14972280
M. Wt: 422.5 g/mol
InChI Key: PJKMSFFZWJSKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolotriazine derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolotriazine core, which is fused with a methoxyphenyl and a methylphenyl group, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of 2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: As a synthetic intermediate for the preparation of other bioactive molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential use as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolotriazine core can bind to these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar compounds include other triazolotriazine derivatives, such as:

Properties

Molecular Formula

C20H18N6O3S

Molecular Weight

422.5 g/mol

IUPAC Name

2-[[6-(4-methoxyphenyl)-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C20H18N6O3S/c1-12-3-7-14(8-4-12)21-16(27)11-30-20-24-23-19-22-18(28)17(25-26(19)20)13-5-9-15(29-2)10-6-13/h3-10H,11H2,1-2H3,(H,21,27)(H,22,23,28)

InChI Key

PJKMSFFZWJSKFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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